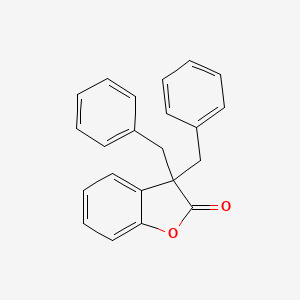
4-Hydroxy-5-methylhex-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methylhex-2-enal is an organic compound with the molecular formula C7H12O2 It is a hydroxyalkenal, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products
Oxidation: 4-Hydroxy-5-methylhexanoic acid.
Reduction: 4-Hydroxy-5-methylhexanol.
Substitution: 4-Chloro-5-methylhex-2-enal.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methylhex-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:
Molecular Targets: The compound can form adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues.
Pathways Involved: It plays a role in cell signal transduction, affecting pathways related to cell cycle events, cellular adhesion, and oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-nonenal (4-HNE): An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation, similar in structure and function to 4-Hydroxy-5-methylhex-2-enal.
4-Hydroxy-2-hexenal: Another hydroxyalkenal with similar reactivity and biological effects.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and the hydroxyl group at the 4-position make it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
827045-13-6 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-hydroxy-5-methylhex-2-enal |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3 |
Clave InChI |
JVCNJUNTMSQVOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C=CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


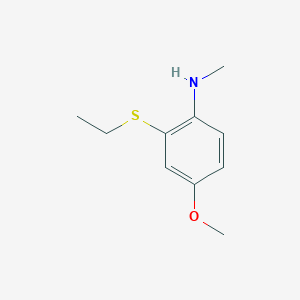
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
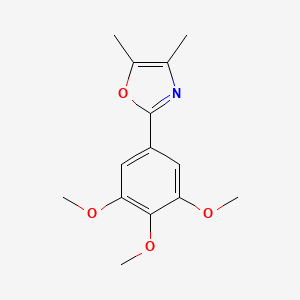
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)
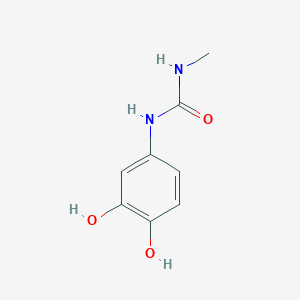
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
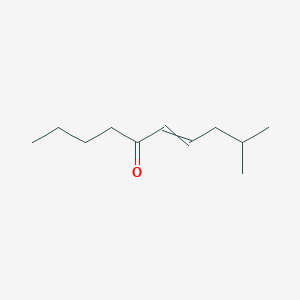

![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
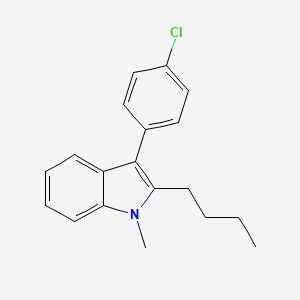
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
